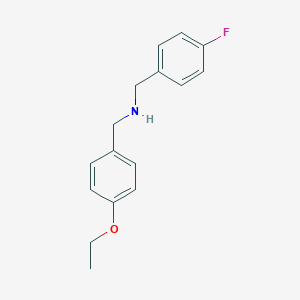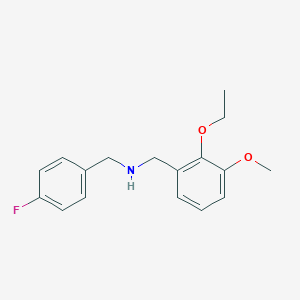![molecular formula C16H24N2O2 B315397 N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B315397.png)
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[222]octan-3-amine is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1-azabicyclo[2.2.2]octane with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: The major products are typically oxidized derivatives of the benzyl group.
Reduction: The major products are reduced forms of the bicyclic amine.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s bicyclic structure allows it to fit into receptor sites, potentially modulating their activity and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyphenyl)amine
- N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(2,3-dimethoxyethyl)amine
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2O2 |
|---|---|
Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C16H24N2O2/c1-19-15-5-3-4-13(16(15)20-2)10-17-14-11-18-8-6-12(14)7-9-18/h3-5,12,14,17H,6-11H2,1-2H3 |
InChI Key |
YHYGIQDGXVYBQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC2CN3CCC2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-fluorophenyl)ethyl]-N-[(3-methyl-2-thienyl)methyl]amine](/img/structure/B315315.png)

![4-amino-N-{2-[(4-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315317.png)
![2-(4-fluorophenyl)-N-[(5-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B315319.png)
![N-cinnamyl-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B315321.png)

![4-amino-N-{2-[(3-ethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B315325.png)
SULFANYL]ETHYL})AMINE](/img/structure/B315326.png)


![N-(2-ethoxy-3-methoxybenzyl)-N-[2-(2-fluorophenyl)ethyl]amine](/img/structure/B315329.png)

![N-(5-chloro-2-ethoxybenzyl)-N-[2-(4-fluorophenyl)ethyl]amine](/img/structure/B315331.png)
![{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}(3-PHENYLPROP-2-YN-1-YL)AMINE](/img/structure/B315333.png)
